molecular formula C11H6F3NO3 B1333352 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 641993-21-7

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B1333352
M. Wt: 257.16 g/mol
InChI Key: VUPSPASQZKLXMI-UHFFFAOYSA-N
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Description

“4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 . It is a useful research chemical .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid”, has been explored in various studies. One method involves the Doebner hydrogen-transfer reaction, which has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .


Molecular Structure Analysis

The molecular weight of “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 257.17 g/mol . The InChI key and canonical SMILES for this compound can be found in various chemical databases .


Chemical Reactions Analysis

The reactivity of quinoline derivatives has been studied in the context of their potential as anticancer agents . For instance, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against certain cancer cell lines .

Scientific Research Applications

Antibacterial Activity

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid has been investigated for its potential in synthesizing novel antibacterial agents. Studies have shown that certain derivatives of this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012). This highlights its potential utility in developing new antimicrobial drugs.

Photophysical Properties

The compound has been used to create azole-quinoline-based fluorophores. These fluorophores show dual emissions and a large Stokes shift emission pattern, which are dependent on solvent polarity. Such characteristics are valuable in the study of photophysical behaviors and in the development of new materials for optical applications (Padalkar & Sekar, 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Another application involves the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit antimicrobial properties. This showcases the compound's versatility in synthesizing a range of biologically active molecules (Holla et al., 2006).

Antimicrobial Studies

Further antimicrobial studies have been conducted with various derivatives of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid, demonstrating significant activity against a range of microorganisms, including potential antituberculosis agents (Garudachari et al., 2014).

Synthesis of Triazole Derivatives

The compound has been used in the synthesis of 1,2,3-triazole derivatives, which were characterized and evaluated for their antimicrobial activity. This reflects the compound's role in diversifying the chemical structures available for pharmacological exploration (Holla et al., 2005).

Anticancer Assessment

4-Hydroxyquinoline derivatives, including those with the trifluoromethyl group, have been assessed for their cytotoxic activities against various cancer cell lines. This research opens avenues for the development of new anticancer agents (Regal et al., 2020).

Safety And Hazards

According to the available data, “4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid” is classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPSPASQZKLXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964365
Record name 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

CAS RN

49713-47-5
Record name 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50964365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49713-47-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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